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Compound of Interest

Compound Name: Dixylyl disulphide

Cat. No.: B084682

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dixylyl disulfide, also
known as bis(2,4-dimethylphenyl) disulfide, in organic synthesis. The protocols detailed below
focus on its application as a sulfur source in the formation of carbon-sulfur bonds, a critical
transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

Dixylyl disulfide is an organosulfur compound that serves as a stable and effective reagent for
introducing the 2,4-dimethylphenylthio moiety into organic molecules. Its primary application
lies in the synthesis of diaryl sulfides, which are key structural motifs in a variety of therapeutic
agents. One of the most notable applications of dixylyl disulfide is in the synthetic pathway
towards vortioxetine, a multimodal antidepressant. This document outlines the protocols for the
synthesis of a key vortioxetine intermediate using dixylyl disulfide and subsequent reaction
steps.

Data Presentation

Table 1: Key Reactants and Products in the Synthesis of Vortioxetine Intermediate
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Molecular Weight (

Compound Name Molecular Formula Role in Synthesis
g/mol )
2,4-
Dixylyl Disulfide Ci6H18S2 274.45 Dimethylphenylthio

group donor

Aryl halide substrate

2-lodoaniline CeHeIN 219.03 )
for C-S coupling
2_((2!4_ . .
) ) Key intermediate for
Dimethylphenylthio)a  Ci1aHisNS 229.34 ] ] ]
. vortioxetine synthesis
niline
bis(2- Reagent for
Chloroethyl)amine CaH10CI2N-HCI 178.50 piperazine ring
hydrochloride formation
Final active
Vortioxetine Ci1sH22N2S 298.45 pharmaceutical

ingredient (API)

Experimental Protocols

Application 1: Synthesis of 2-((2,4-
Dimethylphenyl)thio)aniline - A Key Vortioxetine
Intermediate

This protocol describes the synthesis of 2-((2,4-dimethylphenyl)thio)aniline via a transition
metal-catalyzed cross-coupling reaction between dixylyl disulfide and 2-iodoaniline. This
reaction is a critical step in the synthesis of the antidepressant vortioxetine.

Reaction Scheme:
Materials:
o Dixylyl disulfide (bis(2,4-dimethylphenyl) disulfide)

e 2-lodoaniline
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o Palladium(ll) acetate (Pd(OAc)2) or Copper(l) iodide (Cul)

o Xantphos or other suitable phosphine ligand

e Potassium carbonate (K2COs) or Cesium carbonate (Cs2C0s)
o Toluene or Dimethylformamide (DMF)

o Standard laboratory glassware for inert atmosphere reactions
e Magnetic stirrer and heating mantle

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

e Reaction Setup: To an oven-dried Schlenk flask, add dixylyl disulfide (1.0 equiv.), 2-
iodoaniline (2.2 equiv.), palladium(ll) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
Repeat this cycle three times.

e Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (or DMF)
and potassium carbonate (2.5 equiv.).

¢ Reaction: Stir the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis
indicates complete consumption of the starting materials.

o Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter
through a pad of celite to remove the catalyst and inorganic salts.

o Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous
sodium sulfate.

 Purification: Concentrate the organic layer under reduced pressure. Purify the crude product
by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-((2,4-
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dimethylphenyl)thio)aniline.

Application 2: Synthesis of Vortioxetine from 2-((2,4-
Dimethylphenyl)thio)aniline

This protocol details the formation of the piperazine ring to yield vortioxetine from the key
intermediate synthesized in the previous step.[1][2][3]

Reaction Scheme:

Materials:

2-((2,4-Dimethylphenyl)thio)aniline

bis(2-Chloroethyl)amine hydrochloride

Diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP)

Standard laboratory glassware

Magnetic stirrer and heating mantle
Procedure:

e Reaction Setup: In a round-bottom flask, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0
equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv.).[1][2][3]

o Solvent Addition: Add diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone
(NMP) as the solvent.[1][2][3]

o Reaction: Heat the reaction mixture to 130-140 °C and stir for 24-72 hours.[1][2][3] The
progress of the reaction can be monitored by TLC or LC-MS.

o Work-up: After completion, cool the reaction mixture to room temperature. Add water to
precipitate the product.

« |solation: Filter the solid, wash with water, and then with a small amount of a suitable organic
solvent (e.g., acetone or isopropanol) to remove impurities.
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 Purification: The crude vortioxetine can be further purified by recrystallization or conversion
to its hydrobromide salt.[1][2][3]

Visualizations
Logical Workflow for Vortioxetine Synthesis
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Caption: Workflow for the synthesis of Vortioxetine using Dixylyl Disulfide.

General Signaling Pathway for C-S Cross-Coupling
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Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling with a disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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